SNX-2112

説明

SNX-2112 is a potent inhibitor of heat shock protein 90 (Hsp90) with a Kd value of 30 nM. In vitro, this compound induces down-regulation of the client proteins HER2 and Akt. It inhibits proliferation in a panel of cancer cell lines (IC50s = 10-50 nM). This compound (150 mg/kg) completely inhibits tumor growth in a BT474 breast cancer mouse xenograft model. This compound is also the active metabolite of prodrug SNX-5542 and preferentially accumulates in tumor tissue of mice treated with a single oral dose of 75 mg/kg SNX-5542. Formulations containing this compound are under clinical investigation for treatment of refractory solid tumors.

This compound, also known as PF 04928473, is an Hsp90 inhibitor which is currently undergoing multiple phase 1 clinical trials. In all cell lines, this compound led to degradation of MET, HER-2, EGFR, and AKT as well as abrogation of Ras/Raf/MEK/MAPK and PI3K/AKT signaling, followed by complete cell cycle arrest.

科学的研究の応用

1. 乳がん治療における抗がん特性 SNX-2112は、MCF-7ヒト乳がん細胞における細胞増殖阻害、細胞周期停止、およびアポトーシス誘導に対する効果について研究されています。 試験された最低濃度を除いて、17-AAGよりも強力にアポトーシスを誘導することが示されています .

子宮頸がん治療の可能性

研究によると、this compoundは子宮頸がん細胞の遊走と浸潤を抑制することができます。 この化合物がこれらのプロセスに及ぼす影響とその潜在的な分子メカニズムは、現在積極的に調査されています .

作用機序

Target of Action

SNX-2112, also known as PF-04928473, is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone that plays a crucial role in maintaining the conformation, stability, and function of its client proteins, many of which are protein kinases or transcription factors that are important in cellular carcinogenesis .

Mode of Action

This compound competitively binds to the N-terminal ATP binding pocket of Hsp90 . This binding inhibits the function of Hsp90, leading to the degradation of Hsp90 client proteins .

Biochemical Pathways

This compound has been shown to inhibit the Akt/mTOR signaling pathway in various cancer cells . This pathway is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, this compound can suppress the proliferation, migration, and invasion of cancer cells . It also reduces the expression levels of endoplasmic reticulum (ER)-localized molecular chaperones and unfolded protein response (UPR)-related proteins, suggesting that this compound can suppress ER stress and thus, inactivate the UPR .

Pharmacokinetics

It is known that this compound is orally bioactive . Its prodrug, SNX-5422, is rapidly converted to this compound in tumor tissues

Result of Action

This compound has been shown to potently inhibit tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors . It induces apoptosis via caspase-8, -9, -3, and poly (ADP-ribose) polymerase cleavage . It also inhibits cytokine-induced Akt and extracellular signal-related kinase (ERK) activation .

Action Environment

The action of this compound can be influenced by the tumor microenvironment. For instance, this compound can overcome the growth advantages conferred by interleukin-6, insulin-like growth factor-1, and bone marrow stromal cells . It also inhibits tube formation by human umbilical vein endothelial cells via abrogation of eNOS/Akt pathway and markedly inhibits osteoclast formation via down-regulation of ERK/c-fos and PU.1 .

生化学分析

Biochemical Properties

SNX-2112 selectively binds to the ATP pocket of Hsp90α and Hsp90β with a Kd of 16 nM . It has been found to interact with various biomolecules, including enzymes and proteins such as Akt, Raf-1, and human epidermal growth factor receptor-2 (HER2) . These interactions lead to the degradation of these proteins, thereby inhibiting their function .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It inhibits cell growth in a time- and dose-dependent manner, more potently than traditional Hsp90 inhibitors . It influences cell function by causing cell-cycle arrest at the G2/M phase and inducing apoptosis . It also affects cell signaling pathways, gene expression, and cellular metabolism by downregulating Bcl-2 and Bcl-xL, upregulating Bax, and cleaving caspase-9 and poly (ADP-ribose) polymerase (PARP) .

Molecular Mechanism

The molecular mechanisms of this compound involve activation of the mitochondrial apoptotic pathway and the degradation of breast cancer-related proteins . It exerts its effects at the molecular level by binding to Hsp90, leading to the degradation of its client proteins . This results in the inhibition of the Akt/mTOR signaling pathway, thereby suppressing the proliferation, migration, and invasion of cancer cells .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to cause significant changes in the effects of this product in laboratory settings. It has been found to inhibit cell growth more potently than traditional Hsp90 inhibitors . It also induces cell-cycle arrest at the G2/M phase and apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been shown to inhibit tumor growth and prolong survival in a xenograft murine model . At a dose of 10 μM, this compound demonstrated potent anti-proliferative effects when combined with other drugs .

Metabolic Pathways

This compound is involved in the Akt/mTOR signaling pathway . It inhibits this pathway by decreasing the phosphorylation of Akt, mTOR, S6, and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1) .

Transport and Distribution

This compound is rapidly converted to its active form in tumor tissues, suggesting that it is efficiently transported and distributed within cells

Subcellular Localization

The subcellular localization of this compound is not explicitly mentioned in the literature. As an Hsp90 inhibitor, it is likely to be found wherever Hsp90 is located within the cell. Hsp90 is typically found in the cytosol, but it can also be located in the mitochondria and the endoplasmic reticulum .

特性

IUPAC Name |

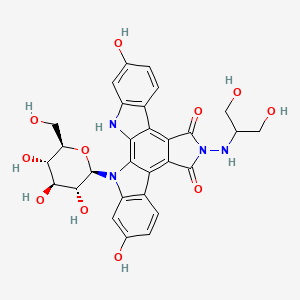

4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27F3N4O3/c1-22(2)10-17-19(18(32)11-22)20(23(24,25)26)29-30(17)13-5-8-15(21(27)33)16(9-13)28-12-3-6-14(31)7-4-12/h5,8-9,12,14,28,31H,3-4,6-7,10-11H2,1-2H3,(H2,27,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVRYNYOPQZKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025695 | |

| Record name | 4-(6,6-Dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-2-(trans-4-hydroxy-cyclohexylamino)-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

908112-43-6, 945626-71-1 | |

| Record name | SNX-2112 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908112436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SNX-2112 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945626711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(6,6-Dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-2-(trans-4-hydroxy-cyclohexylamino)-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SNX-2112 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10C9P3FFOW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide](/img/structure/B1684439.png)

![(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol](/img/structure/B1684447.png)